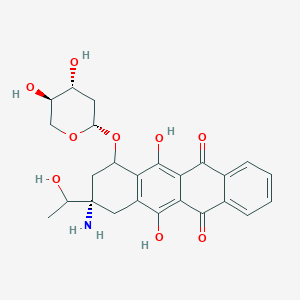

Amrubicinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amrubicin, a synthetic 9-aminoanthracycline, and its active metabolite, Amrubicinol, have been extensively studied for their antitumor activities. This compound is known for its potent cytotoxicity, which is often greater than that of Amrubicin itself, making it a subject of interest in cancer research (Hanada et al., 1998).

Synthesis Analysis

The synthesis of this compound involves complex chemical processes. While specific details on this compound's synthesis were not directly available, studies on related compounds highlight sophisticated synthetic strategies, such as combinatorial synthesis and cross metathesis, which are likely relevant to this compound's synthesis as well (Oishi et al., 2008).

Molecular Structure Analysis

This compound's efficacy is partially attributed to its molecular structure, which allows for the inhibition of human DNA topoisomerase II, leading to the formation of DNA-protein complexes and subsequent double-strand DNA breaks in cancer cells (Hanada et al., 1998).

Chemical Reactions and Properties

This compound interacts with cellular components, inducing cytotoxic effects through mechanisms such as stabilizing topoisomerase II-DNA complexes. Its active role in inducing DNA-protein complex formation and double-strand DNA breaks highlights its chemical reactivity and interaction with biological molecules (Hanada et al., 1998).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, play a crucial role in its pharmacokinetics and distribution within the body. The development of high-performance liquid chromatographic methods for the determination of Amrubicin and this compound in plasma illustrates the importance of understanding these properties for therapeutic monitoring and efficacy (Ando et al., 2009).

Aplicaciones Científicas De Investigación

Oncología: Tratamiento del cáncer de pulmón de células pequeñas (CPCC)

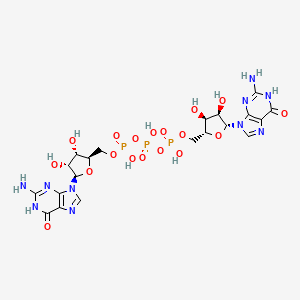

Amrubicinol, como metabolito activo de la amrubicina, ha mostrado resultados prometedores en el tratamiento del cáncer de pulmón de células pequeñas (CPCC). Funciona como un inhibidor de la topoisomerasa II, estabilizando los complejos ADN-topoisomerasa II y provocando daño al ADN que conduce a la muerte de las células cancerosas {svg_1}. Los estudios han demostrado su eficacia tanto en entornos de primera línea como refractarios, con un impacto notable en la mejora de los resultados de los pacientes {svg_2}.

Farmacocinética y Farmacodinamia

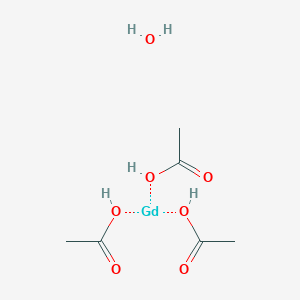

La investigación sobre la farmacocinética y la farmacodinamia de this compound es crucial para optimizar los regímenes de dosificación. Los estudios han caracterizado su perfil metabólico, revelando que la tasa de eliminación de this compound es un determinante significativo de su toxicidad hematológica, particularmente la neutropenia {svg_3}. Esta comprensión ayuda a ajustar las dosis para minimizar los efectos adversos y mantener la eficacia terapéutica.

Quimioterapia Combinada

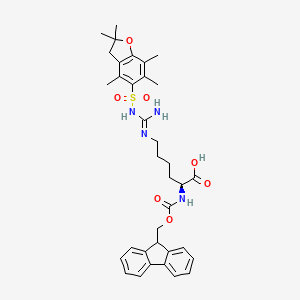

This compound se está investigando en combinación con otros agentes quimioterapéuticos como el cisplatino. Los ensayos clínicos han explorado el potencial sinérgico de esta combinación, con el objetivo de mejorar la tasa de respuesta general y los resultados de supervivencia en pacientes con cáncer de pulmón previamente tratados con quimioterapia {svg_4}. Las interacciones farmacológicas de la combinación son un foco de investigación clave.

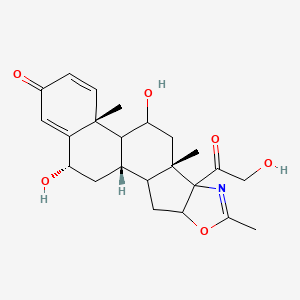

Cáncer de Pulmón de Células No Pequeñas (CPCNP)

Más allá del CPCC, el this compound también se está estudiando por sus efectos terapéuticos en el cáncer de pulmón de células no pequeñas (CPCNP). La investigación indica que el this compound puede ofrecer un efecto antitumoral más potente y efectos tóxicos más bajos en el corazón, el hígado y los riñones en comparación con otras antraciclinas, lo que es significativo dada la cardiotoxicidad asociada con esta clase de fármacos {svg_5}.

Diseño y Metodología del Ensayo Clínico

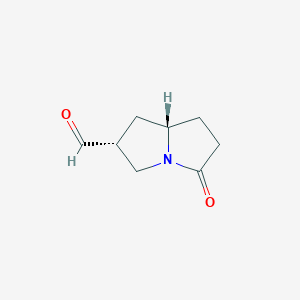

El desarrollo de this compound implica un diseño riguroso de ensayos clínicos para evaluar su seguridad y eficacia. Los estudios se han centrado en determinar la dosis máxima tolerada, las toxicidades que limitan la dosis y las dosis seguras para las pruebas de fase II. Estos ensayos son fundamentales para establecer el papel de this compound en la terapia contra el cáncer y para los procesos de aprobación regulatoria {svg_6}.

Gestión de los Efectos Adversos

Comprender y gestionar los efectos adversos de this compound son áreas de investigación críticas. Si bien no muestra casi ninguna cardiotoxicidad, los efectos secundarios comunes incluyen toxicidades hematológicas como la neutropenia y eventos no hematológicos como la anorexia, la astenia y las náuseas {svg_7}. La investigación tiene como objetivo desarrollar estrategias para mitigar estos efectos y mejorar la calidad de vida del paciente durante el tratamiento.

Mecanismo De Acción

Target of Action

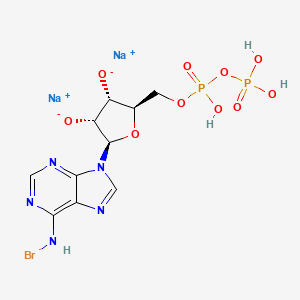

Amrubicinol, the active metabolite of Amrubicin, primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, making it a key target for anticancer drugs .

Mode of Action

this compound exerts its cytotoxic effects by stabilizing the DNA-topoisomerase II complex . This stabilization prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II catalyzes, leading to double-stranded DNA breaks . Unlike other anthracyclines, this compound shows decreased DNA intercalation compared to Doxorubicin .

Biochemical Pathways

The primary biochemical pathway involved in this compound’s action is the DNA replication pathway. By inhibiting topoisomerase II, this compound interferes with DNA replication, leading to cell growth inhibition and ultimately cell death .

Pharmacokinetics

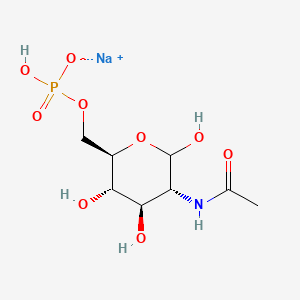

Amrubicin is converted to this compound in the liver, kidney, and tumor tissue through the reduction of its C-13 ketone group to a hydroxy group . The pharmacokinetics of this compound is characterized by a significant correlation between the area under the plasma concentration versus time curve (AUC) for Amrubicin and this compound . The clearance of this compound is also identified as a major determinant of neutropenia .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth, leading to cell death . This is achieved through the induction of double-stranded DNA breaks, which are a result of the stabilization of the DNA-topoisomerase II complex .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conversion of Amrubicin to this compound can be affected by the metabolic activity of the liver, kidney, and tumor tissue . Additionally, the occurrence of toxicity shows a significant interindividual variation , suggesting that individual patient characteristics can influence the compound’s action and efficacy.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Amrubicinol interacts with various enzymes and proteins in the body. It is a product of reduction by cytoplasmic carbonyl reductase at the C-13 carbonyl group . It promotes cell growth inhibition by stabilizing protein-DNA complexes followed by double-stranded DNA breaks, mediated by the topoisomerase-II enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, G2-M cell cycle arrest, and apoptosis in both doxorubicin-sensitive and doxorubicin-resistant lines . It also retains sensitivity in doxorubicin-resistant tumor cell lines and several drug-resistant human ovarian and breast tumor explants .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It forms complexes with DNA via intercalation between base pairs and inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex . This prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The clearance of this compound was significantly correlated with grade 4 neutropenia . The percentage decreases in the neutrophil count, hemoglobin level, and platelet count were well correlated with the this compound AUC .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The maximum tolerated dose (MTD) for Amrubicin was estimated to be 25 mg/kg in four mouse strains .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to its active 13-hydroxy metabolite, this compound, in the liver, kidney, and tumor tissue, through reduction of its C-13 ketone group to a hydroxy group .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Although Amrubicin is a weak P-glycoprotein substrate, transport and retention of Amrubicin were not solely modulated by P-glycoprotein in the resistant cell lines overexpressing drug efflux pumps .

Subcellular Localization

This compound is predominantly localized to the cytoplasm . In 20-30% of cells, this compound was also observed in the nucleus . This subcellular localization may influence its activity or function.

Propiedades

IUPAC Name |

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDGDISMODBEAN-OAIQOSRFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@H]([C@@H](CO5)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)